molecular formula C25H18BrN3O2S B15023824 (5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one

(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one

Cat. No.: B15023824
M. Wt: 504.4 g/mol
InChI Key: VTVAKOXLODDGIB-UCQKPKSFSA-N
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Description

The compound (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrazolo[1,5-c][1,3]benzoxazine and a thiazolidinone moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one typically involves a multi-step process:

    Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.

    Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through a condensation reaction with suitable reagents.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which is achieved through a specific set of reaction conditions that promote the desired structural configuration.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Spiro[benzoxazine-thiazolidinone] Derivatives: Compounds with similar spiro linkages and structural features.

    Benzylidene Derivatives: Compounds featuring the benzylidene moiety.

    Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core.

Uniqueness

(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: stands out due to its unique combination of structural features, including the spiro linkage, bromobenzylidene moiety, and the pyrazolo[1,5-c][1,3]benzoxazine core

Properties

Molecular Formula

C25H18BrN3O2S

Molecular Weight

504.4 g/mol

IUPAC Name

(5'Z)-5'-[(4-bromophenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one

InChI

InChI=1S/C25H18BrN3O2S/c26-18-12-10-16(11-13-18)14-23-25(27-24(30)32-23)29-21(19-8-4-5-9-22(19)31-25)15-20(28-29)17-6-2-1-3-7-17/h1-14,21H,15H2,(H,27,30)/b23-14-

InChI Key

VTVAKOXLODDGIB-UCQKPKSFSA-N

Isomeric SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CC=C(C=C6)Br)/SC(=O)N4

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CC=C(C=C6)Br)SC(=O)N4

Origin of Product

United States

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